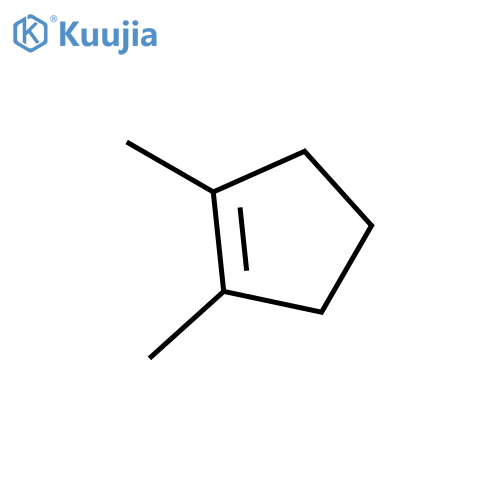Cas no 765-47-9 (1,2-dimethylcyclopent-1-ene)
1,2-ジメチルシクロペント-1-エンは、シクロペンテン骨格に2つのメチル基が結合した不飽和炭化水素です。分子式C7H12で表され、沸点は約110℃前後です。この化合物は、有機合成中間体として有用であり、特に環状オレフィンの特性を活かした付加反応や環化反応に適しています。立体障害の影響を受けやすいため、選択的な反応性を示す点が特徴です。また、比較的安定な構造を持つため、保管や取り扱いが容易です。工業的には、香料や医薬品中間体の原料としての応用が期待されています。

1,2-dimethylcyclopent-1-ene structure
商品名:1,2-dimethylcyclopent-1-ene
1,2-dimethylcyclopent-1-ene 化学的及び物理的性質
名前と識別子
-
- Cyclopentene,1,2-dimethyl-
- 1,2-DIMETHYLCYCLOPENTENE
- 1,2-dimethyl transcyclopentane
- 1,2-Dimethyl-cyclopentan
- 1,2-Dimethyl-cyclopentan-1,3-dicarbonsaeure
- 1,2-dimethyl-cyclopentane
- 1,2-Dimethyl-cyclopenten
- 1,2-dimethyl-cyclopentene
- dimethylcyclopentane
- dimethylcyclopentylene
- Santensaeure
- trans-1,2-Dimethylcyclopentan
- 1,2-dimethylcyclopent-1-ene
- 1,2-dimethyl-1-cyclopentene
- SZZWLAZADBEDQP-UHFFFAOYSA-
- Cyclopentene, 1,2-dimethyl-
- NS00037808
- AKOS006272662
- EINECS 212-148-5
- EN300-247571
- InChI=1/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
- 1,2-Dimrthylcyclopentene
- 765-47-9
- SZZWLAZADBEDQP-UHFFFAOYSA-N
- DTXSID50227306
- FT-0690831
- UNII-PW29Q26UZN
- PW29Q26UZN
-
- MDL: MFCD00060806
- インチ: InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
- InChIKey: SZZWLAZADBEDQP-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CCC1)C
計算された属性
- せいみつぶんしりょう: 96.09390
- どういたいしつりょう: 96.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 86.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 0.7928
- ゆうかいてん: -90.4°C
- ふってん: 102.85°C
- 屈折率: 1.4420
- PSA: 0.00000
- LogP: 2.50670
1,2-dimethylcyclopent-1-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247571-0.05g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-247571-0.25g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-247571-1.0g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 1.0g |
$743.0 | 2024-06-19 | |
| Aaron | AR00G49U-250mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 250mg |
$530.00 | 2025-02-14 | |
| Enamine | EN300-247571-1g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 1g |
$743.0 | 2023-09-15 | |
| 1PlusChem | 1P00G41I-50mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 50mg |
$269.00 | 2024-04-21 | |
| Aaron | AR00G49U-50mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR00G49U-10g |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 10g |
$4413.00 | 2023-12-15 | |
| 1PlusChem | 1P00G41I-5g |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 5g |
$2722.00 | 2024-04-21 | |
| 1PlusChem | 1P00G41I-500mg |
1,2-DIMETHYLCYCLOPENTENE |
765-47-9 | 90% | 500mg |
$778.00 | 2024-04-21 |
1,2-dimethylcyclopent-1-ene 関連文献
-
1. Electro-organic reactions. Part 12. The anodic oxidation of alicyclic unsaturated carboxylic acidsChitra Adams,Niels Jacobsen,James H. P. Utley J. Chem. Soc. Perkin Trans. 2 1978 1071
-
Peifu Kong,Junichi Peter Abe,Akiko Nakagawa-izumi,Mikio Kajiyama,Toshiharu Enomae RSC Adv. 2022 12 16141
-
3. A short synthesis of (±)-cupareneHiroyuki Ishibashi,Taru Su So,Hiroshi Nakatani,Kenjiro Minami,Masazumi Ikeda J. Chem. Soc. Chem. Commun. 1988 827
-
Keli Yang,Yaoling Zhang,Yaping Dong,Wu Li Environ. Sci.: Processes Impacts 2017 19 1374
-
5. 791. The thermal unimolecular isomerisation of 1-isopropenyl-1-methylcyclopropaneC. S. Elliott,H. M. Frey J. Chem. Soc. 1965 4289
765-47-9 (1,2-dimethylcyclopent-1-ene) 関連製品
- 1453-25-4(1-methylcyclohept-1-ene)
- 8022-96-6(Jasmine Oil)
- 111-02-4(Squalene)
- 7683-64-9(2,6,10,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaene)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
